molecular formula C10H11NO5 B11482766 (E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxymethanimine

(E)-1-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-N-hydroxymethanimine

Katalognummer: B11482766
Molekulargewicht: 225.20 g/mol
InChI-Schlüssel: AMGXYCLZPGBSHQ-NYYWCZLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring substituted with methoxy groups and a hydroxylamine functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE typically involves the condensation of 6,7-dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to a nitroso or nitro group.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxy groups on the benzodioxole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted benzodioxole derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-N-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-N-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets. The hydroxylamine group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-N-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINE: Similar structure but lacks the hydroxylamine group.

    6,7-DIMETHOXY-2H-1,3-BENZODIOXOLE: The parent compound without the hydroxylamine or methylene groups.

Uniqueness

(E)-N-[(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDROXYLAMINE is unique due to the presence of both the benzodioxole ring and the hydroxylamine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H11NO5

Molekulargewicht

225.20 g/mol

IUPAC-Name

(NE)-N-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]hydroxylamine

InChI

InChI=1S/C10H11NO5/c1-13-8-6(4-11-12)3-7-9(10(8)14-2)16-5-15-7/h3-4,12H,5H2,1-2H3/b11-4+

InChI-Schlüssel

AMGXYCLZPGBSHQ-NYYWCZLTSA-N

Isomerische SMILES

COC1=C(C2=C(C=C1/C=N/O)OCO2)OC

Kanonische SMILES

COC1=C(C2=C(C=C1C=NO)OCO2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.